molecular formula C25H18Cl2N2O4 B4172329 2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide

2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide

Cat. No.: B4172329
M. Wt: 481.3 g/mol
InChI Key: DRNJRQGVKKYERL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as dichloro, dioxo, and isoindolyl groups.

Properties

IUPAC Name

2,4-dichloro-N-(1,3-dioxoisoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O4/c1-14-7-9-16(10-8-14)22(30)15(2)28(25(33)20-12-11-17(26)13-21(20)27)29-23(31)18-5-3-4-6-19(18)24(29)32/h3-13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJRQGVKKYERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the dichloro and dioxo groups through chlorination and oxidation reactions, respectively. The isoindolyl group is then incorporated through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with various functional groups replacing the dichloro groups.

Scientific Research Applications

2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-naphthoquinone: Shares the dichloro functional group and has similar oxidative properties.

    1,4-Dioxo-3-(1-pyridiniumyl)-1,4-dihydro-2-naphthalenolate: Contains dioxo groups and exhibits similar reactivity in oxidation reactions.

    2-(3-(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione: Features the isoindole structure and is used in similar synthetic applications.

Uniqueness

2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide
Reactant of Route 2
2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]benzamide

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